Cas no 106172-66-1 (L-Valine,N-[(phenylmethoxy)carbonyl]-L-histidyl- (9CI))

L-Valine,N-[(phenylmethoxy)carbonyl]-L-histidyl- (9CI) structure
106172-66-1 structure
Product Name:L-Valine,N-[(phenylmethoxy)carbonyl]-L-histidyl- (9CI)
CAS No:106172-66-1
Molecular Formula:C19H24N4O5
Molecular Weight:388.41800
CID:127022
PubChem ID:6992437

L-Valine,N-[(phenylmethoxy)carbonyl]-L-histidyl- (9CI) Properties

Names and Identifiers

    • L-Valine,N-[(phenylmethoxy)carbonyl]-L-histidyl- (9CI)
    • ALLYL-Α-D-GLUCOPYRANOSIDE
    • Z-HIS-VAL-OH
    • Z-L-HISTIDYL-L-VALINE
    • (S)-2-((S)-2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanamido)-3-methylbutanoic acid
    • N-Cbz-His-Val-OH
    • LYALYFZHXCPBAR-HOTGVXAUSA-N
    • 106172-66-1
    • (2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid
    • InChIKey: LYALYFZHXCPBAR-HOTGVXAUSA-N
    • Inchi: InChI=1S/C19H24N4O5/c1-12(2)16(18(25)26)23-17(24)15(8-14-9-20-11-21-14)22-19(27)28-10-13-6-4-3-5-7-13/h3-7,9,11-12,15-16H,8,10H2,1-2H3,(H,20,21)(H,22,27)(H,23,24)(H,25,26)/t15-,16-/m0/s1
    • SMILES: O=C(OCC1=CC=CC=C1)N[C@@H](CC1N=CNC=1)C(N[C@@H](C(C)C)C(O)=O)=O

Computed Properties

  • Exact Mass: 388.17500
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 10
  • Monoisotopic Mass: 388.17466988g/mol
  • Heavy Atom Count: 28
  • Complexity: 536
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.9
  • Topological Polar Surface Area: 133Ų

Experimental Properties

  • LogP: 2.25440
  • PSA: 133.41000

L-Valine,N-[(phenylmethoxy)carbonyl]-L-histidyl- (9CI) Related Literature

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